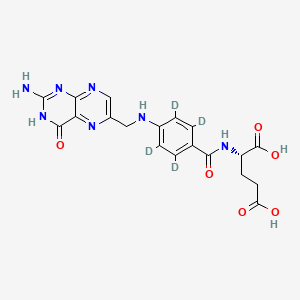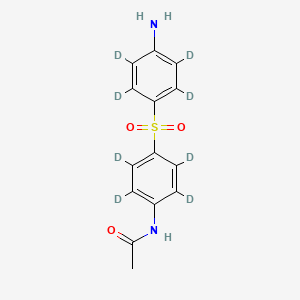
N-Acétyl Dapsone-d8 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Dapsone-d8 (Major) is a deuterated form of N-Acetyl Dapsone, which is a derivative of Dapsone. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. It is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stability and unique isotopic labeling.
Applications De Recherche Scientifique
N-Acetyl Dapsone-d8 (Major) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Dapsone and its metabolites.
Biology: Employed in studies of enzyme kinetics and metabolic pathways involving Dapsone.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dapsone.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Target of Action
N-Acetyl Dapsone-d8 (Major) is a labeled metabolite of Dapsone . .
Mode of Action
It is known that it is a deuterium-labeled version of N-Acetyl Dapsone . Deuterium, being a stable isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Analyse Biochimique
Biochemical Properties
It is known that it is a metabolite of Dapsone . Dapsone, the parent compound, has been shown to have antimicrobial and anti-inflammatory properties
Cellular Effects
The cellular effects of N-Acetyl Dapsone-d8 (Major) are not well-studied. As a metabolite of Dapsone, it may share some of its parent compound’s cellular effects. Dapsone has been shown to inhibit reactive oxygen species (ROS) production, reduce the effect of eosinophil peroxidase on mast cells, and downregulate neutrophil-mediated inflammatory responses
Molecular Mechanism
Dapsone, its parent compound, exerts its antibacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth
Dosage Effects in Animal Models
There is limited information available on the dosage effects of N-Acetyl Dapsone-d8 (Major) in animal models. One study has reported that dapsone at a 12.5 mg/kg dose antagonizes ischemia/reperfusion damage by preventing further oxidative stress, exacerbated inflammatory response, and excitotoxicity
Metabolic Pathways
In the liver, dapsone is metabolized primarily through acetylation by N-acetyltransferase to monoacetyldapsone (MADDS), and through hydroxylation by cytochrome P-450 enzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Dapsone-d8 (Major) typically involves the acetylation of Dapsone-d8. The process begins with the deuteration of Dapsone, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the complete incorporation of the acetyl group.
Industrial Production Methods: Industrial production of N-Acetyl Dapsone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl Dapsone-d8 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-Acetyl Dapsone-d8 N-oxide.
Reduction: Reduction reactions can convert it back to Dapsone-d8.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: N-Acetyl Dapsone-d8 N-oxide.
Reduction: Dapsone-d8.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Dapsone: The parent compound, used primarily for its antibacterial properties.
N-Acetyl Dapsone: The non-deuterated form, used in similar research applications.
Dapsone-d8: The deuterated form of Dapsone, used as an internal standard in various studies.
Uniqueness: N-Acetyl Dapsone-d8 (Major) is unique due to its isotopic labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Its deuterated nature makes it an invaluable tool in pharmacokinetic and metabolic research, offering advantages over non-deuterated analogs in terms of accuracy and reliability.
Propriétés
IUPAC Name |
N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,4D,5D,6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-NHNJRVLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
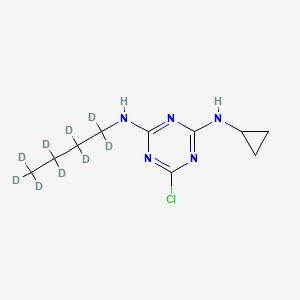
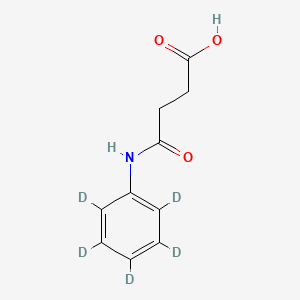


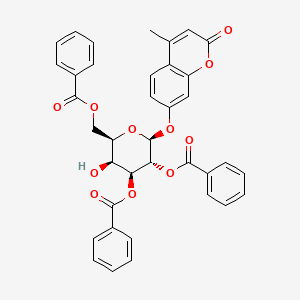
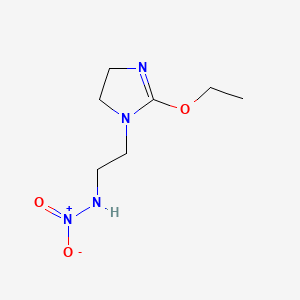

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)

